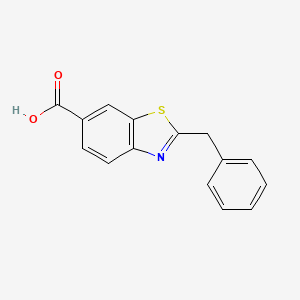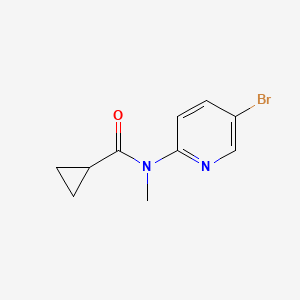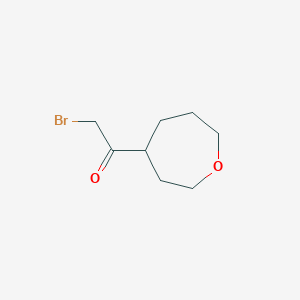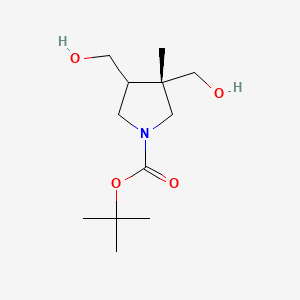
1-(Difluoromethoxy)-4-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethoxy)-4-iodonaphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxy group and an iodine atom
Méthodes De Préparation
The synthesis of 1-(Difluoromethoxy)-4-iodonaphthalene typically involves the introduction of the difluoromethoxy group and the iodine atom onto the naphthalene ring. One common method involves the reaction of 4-iodonaphthol with difluoromethyl ether in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and scalability.
Analyse Des Réactions Chimiques
1-(Difluoromethoxy)-4-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate or sodium borohydride are often used in these reactions.
Cross-Coupling Reactions: The iodine atom allows for cross-coupling reactions with various organometallic reagents, such as Suzuki or Heck coupling, to form new carbon-carbon bonds. Palladium catalysts are commonly employed in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include functionalized naphthalene derivatives with diverse chemical properties.
Applications De Recherche Scientifique
1-(Difluoromethoxy)-4-iodonaphthalene has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the design and synthesis of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism by which 1-(Difluoromethoxy)-4-iodonaphthalene exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the iodine atom, which facilitates various substitution and coupling reactions. In medicinal chemistry, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(Difluoromethoxy)-4-iodonaphthalene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-4-bromonaphthalene: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Difluoromethoxy)-4-chloronaphthalene:
1-(Difluoromethoxy)-4-fluoronaphthalene: Features a fluorine atom, resulting in distinct reactivity patterns and applications.
The uniqueness of this compound lies in the presence of the iodine atom, which provides specific reactivity advantages in various chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C11H7F2IO |
|---|---|
Poids moléculaire |
320.07 g/mol |
Nom IUPAC |
1-(difluoromethoxy)-4-iodonaphthalene |
InChI |
InChI=1S/C11H7F2IO/c12-11(13)15-10-6-5-9(14)7-3-1-2-4-8(7)10/h1-6,11H |
Clé InChI |
XASFQSPZIVYEOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)


![8-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13901378.png)
![tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate](/img/structure/B13901394.png)


![benzyl 4-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]piperazine-1-carboxylate](/img/structure/B13901402.png)



